
3-Bromo-2-(pyridin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(pyridin-2-yl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a bromine atom at the third position and a pyridin-2-yl group at the second position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pyridin-2-yl)-1H-indole typically involves the bromination of 2-(pyridin-2-yl)-1H-indole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters, such as temperature, solvent, and reaction time, to achieve higher efficiency and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thio derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Oxidation and Reduction Products: Various oxidized or reduced forms of the indole ring.
科学的研究の応用
3-Bromo-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe in biochemical assays to study cellular processes and molecular interactions.
作用機序
The mechanism of action of 3-Bromo-2-(pyridin-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridin-2-yl group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biological pathways.
類似化合物との比較
2-(Pyridin-2-yl)-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2-(pyridin-2-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Iodo-2-(pyridin-2-yl)-1H-indole: Contains an iodine atom, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties.
Uniqueness: 3-Bromo-2-(pyridin-2-yl)-1H-indole is unique due to the presence of the bromine atom, which makes it highly versatile in various chemical reactions, particularly in cross-coupling and substitution reactions. Its structural features also contribute to its potential as a pharmacophore in drug discovery.
特性
分子式 |
C13H9BrN2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
3-bromo-2-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-5-1-2-6-10(9)16-13(12)11-7-3-4-8-15-11/h1-8,16H |
InChIキー |
XLXMYUBGJOJCTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
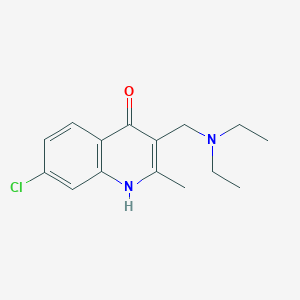
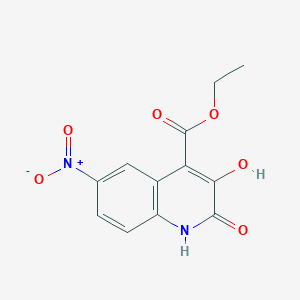

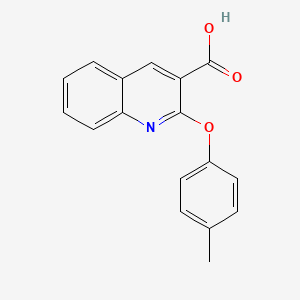
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
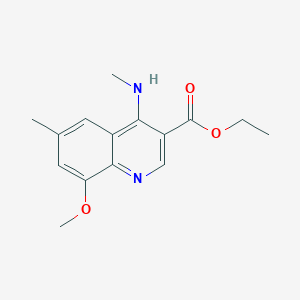

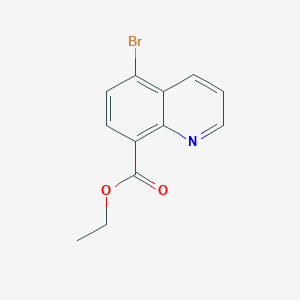


![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)

